1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of both piperidine and phenyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Coupling with Phenyl Group: The final step involves coupling the piperidine derivative with a 4-methylphenyl group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one would depend on its specific biological targets. Generally, piperidine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one
- 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
- 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan
Properties
CAS No. |
599162-44-4 |
---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C16H23NO/c1-12-4-6-15(7-5-12)9-16(18)17-10-13(2)8-14(3)11-17/h4-7,13-14H,8-11H2,1-3H3 |
InChI Key |
ZLZKTMGCTCLVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.